Quinupristin and dalfopristin are two semisynthetic streptogramin antibiotic components derived from pristinamycin, produced by the bacterium Streptomyces pristinaespiralis []. They are combined in a 30:70 ratio to form the injectable antibiotic quinupristin/dalfopristin (Synercid) [, , ]. Quinupristin belongs to the streptogramin group B, while dalfopristin belongs to group A [, ]. These compounds are primarily researched for their activity against multidrug-resistant Gram-positive bacteria [, , ].
The use of virginiamycin as a growth promoter in animals may contribute to the emergence of quinupristin/dalfopristin resistance in bacteria like Enterococcus faecium [, ].
Studies have shown that quinupristin/dalfopristin can accumulate inside eukaryotic cells, exhibiting activity against intracellular bacteria []. This is particularly relevant for treating chronic infections where bacteria can reside within host cells []. In a study using THP-1 macrophages, quinupristin/dalfopristin demonstrated significant activity against intracellular Staphylococcus aureus, irrespective of methicillin resistance or other resistance phenotypes like erm(A) [].
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8